molecular formula C9H12FNO2 B13031603 2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol

2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol

Cat. No.: B13031603
M. Wt: 185.20 g/mol
InChI Key: MTZMSHWWWQFRBU-CDUCUWFYSA-N
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Description

2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the use of chiral catalysts to achieve high enantioselectivity. For example, the Sharpless asymmetric dihydroxylation can be employed to introduce the hydroxyl group with the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the fluorine atom can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral amino alcohols and fluorophenols, such as:

Uniqueness

What sets 2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol apart is its unique combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)9(11)7-3-2-6(10)4-8(7)13/h2-5,9,12-13H,11H2,1H3/t5-,9-/m0/s1

InChI Key

MTZMSHWWWQFRBU-CDUCUWFYSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=C(C=C(C=C1)F)O)N)O

Canonical SMILES

CC(C(C1=C(C=C(C=C1)F)O)N)O

Origin of Product

United States

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